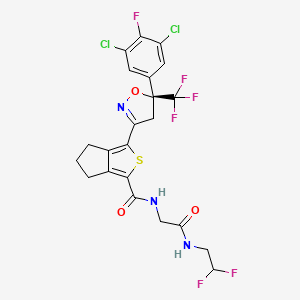
Mivorilaner
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mivorilaner is an isoxazoline antineoplastic and antiparasitic compound with some veterinary applications . It is a synthetic compound with the chemical formula C₂₂H₁₇Cl₂F₆N₃O₃S and a molecular weight of 588.35 g/mol . This compound has shown potential in research for its activity against fleas and ticks .
Métodos De Preparación
The preparation of Mivorilaner involves several synthetic routes and reaction conditions. The compound is then further modified to include the difluoroethylamino and oxoethyl groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Mivorilaner undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Mivorilaner has several scientific research applications, including:
Chemistry: Used as a model compound for studying isoxazoline chemistry and its derivatives.
Biology: Investigated for its antiparasitic properties, particularly against fleas and ticks.
Medicine: Explored for its antineoplastic properties, showing potential in cancer research.
Industry: Used in the development of veterinary medicines and crop protection agents.
Mecanismo De Acción
Mivorilaner exerts its effects through its interaction with specific molecular targets. It acts on the nervous system of parasites, disrupting their normal function and leading to their death . The compound targets specific ion channels and receptors, interfering with the transmission of nerve impulses . This mechanism makes it effective against a range of parasites and cancer cells .
Comparación Con Compuestos Similares
Mivorilaner is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
Fluralaner: Another isoxazoline compound with antiparasitic properties.
Afoxolaner: Used in veterinary medicine for its antiparasitic effects.
Propiedades
Número CAS |
1414642-93-5 |
|---|---|
Fórmula molecular |
C22H17Cl2F6N3O3S |
Peso molecular |
588.3 g/mol |
Nombre IUPAC |
1-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3S/c23-12-4-9(5-13(24)17(12)27)21(22(28,29)30)6-14(33-36-21)18-10-2-1-3-11(10)19(37-18)20(35)32-8-16(34)31-7-15(25)26/h4-5,15H,1-3,6-8H2,(H,31,34)(H,32,35)/t21-/m0/s1 |
Clave InChI |
OFGKIOOXISVXEC-NRFANRHFSA-N |
SMILES isomérico |
C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NO[C@@](C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F |
SMILES canónico |
C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


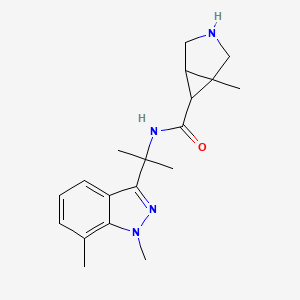
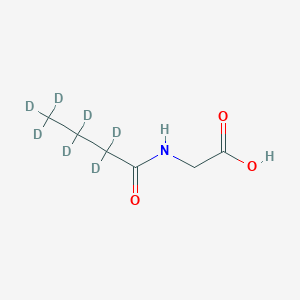

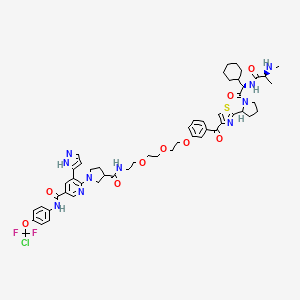
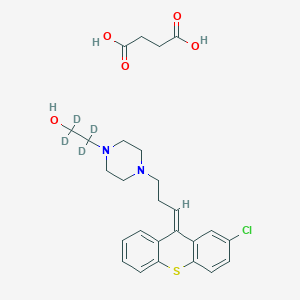
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
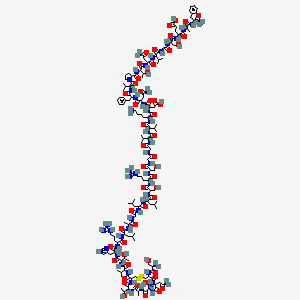
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)

![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

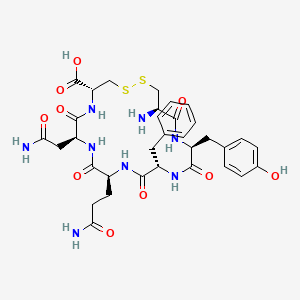
![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

